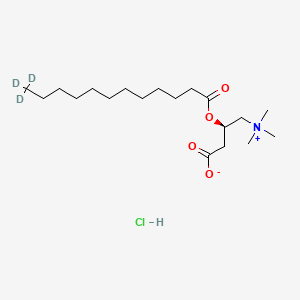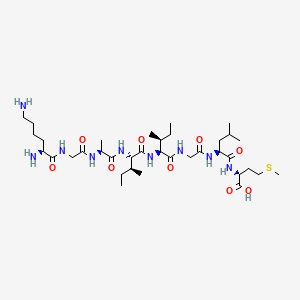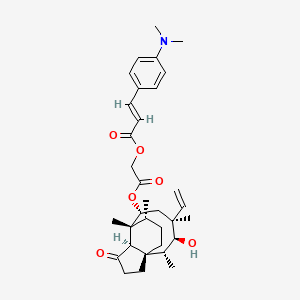
Antibacterial agent 150
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 150 is a synthetic compound designed to inhibit the growth and proliferation of bacteria. It is part of a broader class of antibacterial agents that are used to combat bacterial infections, particularly those caused by drug-resistant strains. The compound is known for its broad-spectrum activity, meaning it is effective against a wide range of bacterial species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 150 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial properties. The synthetic route may include:
Formation of the Core Structure: This step involves the use of organic synthesis techniques to create the basic molecular framework of the compound. Common reagents used in this step include organic solvents, catalysts, and base or acid reagents to facilitate the formation of bonds.
Functionalization: The core structure is then functionalized with various chemical groups that enhance its antibacterial activity. This may involve reactions such as halogenation, nitration, or sulfonation, depending on the desired properties of the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s efficacy.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product. This includes analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
化学反应分析
Types of Reactions
Antibacterial agent 150 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance the compound’s antibacterial properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to modify the compound.
Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antibacterial activities. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学研究应用
Antibacterial agent 150 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: Researchers use it to study the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
作用机制
The mechanism of action of Antibacterial agent 150 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets include transpeptidases and carboxypeptidases, which are essential for cross-linking peptidoglycan strands.
相似化合物的比较
Similar Compounds
Penicillin: Like Antibacterial agent 150, penicillin targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.
Cephalosporins: These compounds also inhibit cell wall synthesis but are structurally distinct from this compound.
Carbapenems: Another class of cell wall synthesis inhibitors, carbapenems are known for their broad-spectrum activity and resistance to many beta-lactamases.
Uniqueness
This compound is unique in its ability to target a broader range of bacterial species compared to some of the older antibiotics. Its synthetic nature allows for modifications that can enhance its efficacy and reduce the likelihood of resistance development. Additionally, its stability and potency make it a valuable tool in both research and clinical settings.
属性
分子式 |
C33H45NO6 |
|---|---|
分子量 |
551.7 g/mol |
IUPAC 名称 |
[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1 |
InChI 键 |
FRLUNMUDTZLBMO-IHANFRSHSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COC(=O)/C=C/C4=CC=C(C=C4)N(C)C)C |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

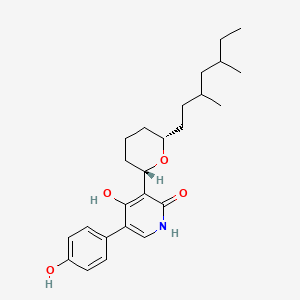
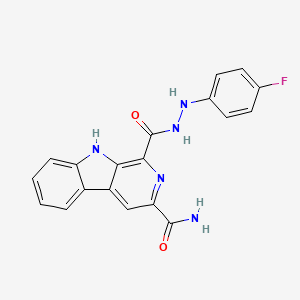
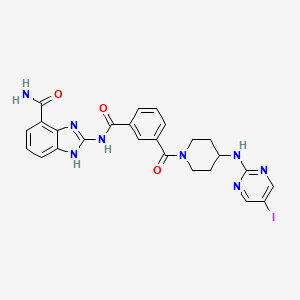
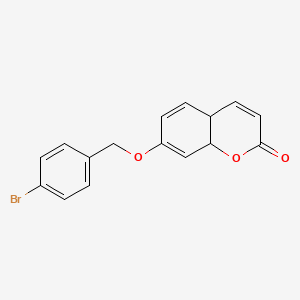
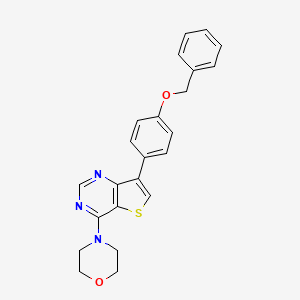
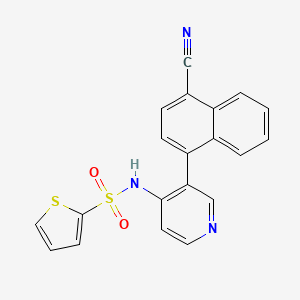
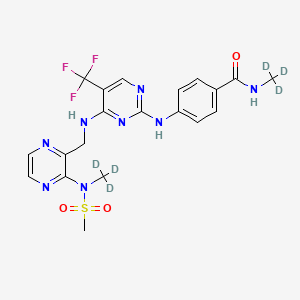
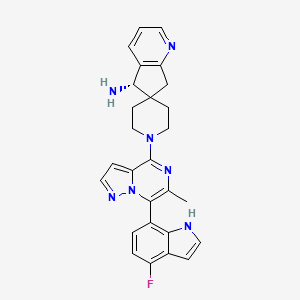
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
